3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid
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Overview
Description
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid is a compound that belongs to the benzothiazole family. Benzothiazoles are a class of heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. The reaction conditions often include the use of acidic or basic catalysts and solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives, including this compound, often involve large-scale batch or continuous processes. These methods may utilize more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles; solvents such as dichloromethane or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including drug development and disease treatment.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Another benzothiazole derivative with similar biological activities.
6-Methyl-2-benzothiazolamine:
Benzothiazole-2-carboxylic acid: A related compound with comparable chemical properties.
Uniqueness
3-(6-Methyl-1,3-benzothiazol-2-yl)propanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
3-(6-methyl-1,3-benzothiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11NO2S/c1-7-2-3-8-9(6-7)15-10(12-8)4-5-11(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
GPYWEGDDBHLINV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)CCC(=O)O |
Origin of Product |
United States |
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